N,2,6-Trimethyl-3-nitropyridin-4-amine

Description

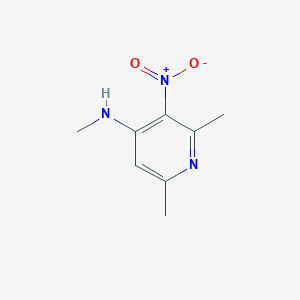

N,2,6-Trimethyl-3-nitropyridin-4-amine is a pyridine derivative featuring a nitro group at position 3, an amine group at position 4, and methyl substituents at positions 2, 6, and the nitrogen atom. Its molecular formula is C₉H₁₂N₄O₂, with a molecular weight of 208.22 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its electronic properties and reactivity.

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N,2,6-trimethyl-3-nitropyridin-4-amine |

InChI |

InChI=1S/C8H11N3O2/c1-5-4-7(9-3)8(11(12)13)6(2)10-5/h4H,1-3H3,(H,9,10) |

InChI Key |

HPNPYHLPEIOCKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,6-Trimethyl-3-nitropyridin-4-amine typically involves the nitration of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with nitric acid to introduce the nitro group at the 3-position.

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N,2,6-Trimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives.

Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Nitrous acid or other oxidizing agents.

Substitution: Ammonia, amines, or other nucleophiles.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Nitroso derivatives: Formed through the oxidation of the compound.

Substituted pyridines: Formed through substitution reactions.

Scientific Research Applications

N,2,6-Trimethyl-3-nitropyridin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2,6-Trimethyl-3-nitropyridin-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl group in 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine introduces significant electron-withdrawing effects and steric bulk, which may reduce solubility in polar solvents compared to the methylated target compound .

Synthetic Yields :

- While synthesis data for this compound are unavailable, 4-(4-methoxyphenyl)-3-nitropyridin-2-amine achieves yields of 84–89% via optimized routes involving cross-coupling or nitration/amination steps . This suggests that sterically simpler derivatives may benefit from higher synthetic efficiency compared to bulkier analogs.

Molecular Weight and Applications :

- The lower molecular weight of this compound (208.22 g/mol) compared to the trifluoromethylated derivative (297.23 g/mol) may enhance its bioavailability in pharmaceutical contexts, where lipophilicity and molecular size are critical .

Reactivity and Stability

- Nitro Group Stability : All three compounds contain a nitro group, which is prone to thermal or photolytic degradation. However, the methyl groups in the target compound may provide steric protection, enhancing stability relative to the benzyl-substituted analog .

- Amino Group Reactivity: The amine group in the target compound (position 4) is less sterically hindered than in 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine, where the bulky benzyl substituent may hinder nucleophilic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.